molecular formula C6H9N3 B1301970 2,5-Diamino-4-picoline CAS No. 6909-93-9

2,5-Diamino-4-picoline

Cat. No.: B1301970
CAS No.: 6909-93-9
M. Wt: 123.16 g/mol
InChI Key: HSWAACWBNMVEEW-UHFFFAOYSA-N
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Description

2,5-Diamino-4-picoline is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alternate Synthesis Routes

An alternate route to synthesize related picoline derivatives, such as 2-amino-5-bromo-3-nitro-4-picoline, has been explored for its efficiency and selectivity, highlighting its relevance in drug development processes (Bhattacharya et al., 2007).

Coordination Complexes and Metal Interaction

Studies have shown the synthesis and characterization of heterodinuclear nickel(II)–zinc(II) complexes involving picoline, demonstrating significant insights into the coordination chemistry of these compounds (Atakol et al., 2003).

Hydrogen-Bonding Patterns

Research into the hydrogen-bonding patterns of trimethoprim picolinate and related compounds provides a deeper understanding of molecular interactions, which is essential for the design of new pharmaceuticals (Hemamalini et al., 2006).

Antimicrobial Activities and DNA Interactions

Picolinate derivatives have been examined for their antimicrobial activities, DNA interactions, and spectroscopic characterizations, offering potential applications in medicinal chemistry and biotechnology (Tamer et al., 2018).

Catalysis and Oxidation Mechanisms

The catalytic behavior of CrV0.95P0.05O4 in the selective oxidation of picolines to valuable intermediates such as picolinic acid and nicotinic acid has been investigated, demonstrating the potential for efficient and environmentally friendly catalytic processes (Shishido et al., 2003).

Mechanism of Action

While the exact mechanism of action of 2,5-Diamino-4-picoline is not fully understood, it is known to participate in various chemical reactions. For instance, it can be used in the synthesis of diaminopyrimidine oxide derivatives .

Safety and Hazards

2,5-Diamino-4-picoline is primarily used for research and development and is not intended for medicinal, household or other use . If the exposure limits are exceeded, irritation or other symptoms may be experienced . It is recommended to use a full-face respirator, wear chemical impermeable gloves, and ensure adequate ventilation when handling this chemical .

Properties

IUPAC Name

4-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-6(8)9-3-5(4)7/h2-3H,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWAACWBNMVEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370307
Record name 2,5-Diamino-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6909-93-9
Record name 2,5-Diamino-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tin(II) chloride (4.95 g, 26.12 mmol) in concentrated hydrochloric acid (13.0 mL) was added 2-amino-5-nitro-4-picoline (1.0 g, 6.53 mmol) and heated at 90° C. for 24 h. The reaction was cooled to room temperature, made basic with 5N NaOH, extracted with ethyl acetate, dried (Na2SO4), and evaporated to give a solid. The crude material was subjected to silica gel chromatography using 10% methanol/methylene chloride as eluant to give the title compound.
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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